molecular formula C7H13NO2 B7848029 3-(Cyclopropylamino)-butanoic acid

3-(Cyclopropylamino)-butanoic acid

Cat. No.: B7848029
M. Wt: 143.18 g/mol
InChI Key: VDVHLBXIYYYWFD-UHFFFAOYSA-N
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Description

3-(Cyclopropylamino)-butanoic acid is an organic compound characterized by the presence of a cyclopropyl group attached to an amino group, which is further connected to a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopropylamino)-butanoic acid typically involves the cyclopropanation of suitable precursors followed by amination and carboxylation reactions. One common method includes the cyclopropanation of α-silyl styrenes with aryl diazoacetates, catalyzed by Rhodium complexes, followed by desilylation to yield cyclopropane carboxylates . Subsequent amination and carboxylation steps are carried out under controlled conditions to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(Cyclopropylamino)-butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions include cyclopropyl ketones, cyclopropyl alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(Cyclopropylamino)-butanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Cyclopropylamino)-butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropyl group imparts unique steric and electronic properties, influencing the compound’s binding affinity and activity. The compound may act as an inhibitor or activator of enzymatic pathways, modulating biological processes at the molecular level .

Comparison with Similar Compounds

    Cyclopropylglycine: Another cyclopropyl-containing amino acid with similar structural features.

    Cyclopropylalanine: A compound with a cyclopropyl group attached to an alanine backbone.

    Cyclopropylamine: A simpler analog with only the cyclopropyl and amino groups.

Uniqueness: 3-(Cyclopropylamino)-butanoic acid is unique due to its combination of the cyclopropyl group with a butanoic acid chain, providing distinct chemical reactivity and biological activity compared to other cyclopropyl-containing compounds .

Properties

IUPAC Name

3-(cyclopropylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-5(4-7(9)10)8-6-2-3-6/h5-6,8H,2-4H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVHLBXIYYYWFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)NC1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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